N-(Diaminophosphoryl)phosphoramidic acid

Description

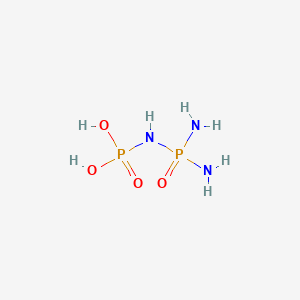

Structure

3D Structure

Properties

CAS No. |

54499-80-8 |

|---|---|

Molecular Formula |

H7N3O4P2 |

Molecular Weight |

175.02 g/mol |

IUPAC Name |

(diaminophosphorylamino)phosphonic acid |

InChI |

InChI=1S/H7N3O4P2/c1-8(2,4)3-9(5,6)7/h(H7,1,2,3,4,5,6,7) |

InChI Key |

FTWHMBSUYWGHMM-UHFFFAOYSA-N |

Canonical SMILES |

NP(=O)(N)NP(=O)(O)O |

Origin of Product |

United States |

Chemical Properties of N Diaminophosphoryl Phosphoramidic Acid

N-(Diaminophosphoryl)phosphoramidic acid is an organophosphorus compound belonging to the class of imidodiphosphates. Its structure features a central nitrogen atom linking a diaminophosphoryl group ((NH₂)₂P(O)-) and a phosphoramidic acid group (-P(O)(OH)₂). Detailed experimental data on the physicochemical properties of the parent acid are not extensively documented in current literature. However, its fundamental chemical attributes can be derived from its structure.

| Property | Value |

|---|---|

| Chemical Formula | H₇N₃O₄P₂ |

| Molecular Weight | 191.03 g/mol |

| Structure | (NH₂)₂P(O)NHP(O)(OH)₂ |

| Synonyms | Imidodiphosphoryl diamide |

Synthesis and Manufacturing

Specific, optimized laboratory or industrial-scale synthesis methods for N-(Diaminophosphoryl)phosphoramidic acid are not well-established. However, the synthesis of its complex derivatives, namely N-diaminophosphoryl aminothioureas, has been detailed. nih.govacs.org This multi-step process serves as a valuable reference for the construction of the core N-(diaminophosphoryl) scaffold. nih.gov

The general strategy involves:

Preparation of Chiral Diaminophosphoryl Chlorides : This initial step establishes the stereochemical framework of the target molecule.

Conversion to Isothiocyanates : The diaminophosphoryl chlorides are then converted to their corresponding isothiocyanate derivatives. acs.org

Reaction with Diamines : The final step involves reacting the isothiocyanate intermediates with selected diamines to yield the target N-diaminophosphoryl aminothioureas. acs.org

Mechanism of Action

Research into the mechanism of action has focused almost exclusively on N-(diaminophosphoryl) derivatives, which have been identified as effective bifunctional organocatalysts. nih.govacs.org These catalysts operate through a cooperative mechanism involving both hydrogen bonding and basic functionalities to facilitate chemical transformations. nih.gov

Analysis using ¹H NMR spectroscopy has revealed that the conformation of these catalysts in solution is constrained by intramolecular hydrogen bonding between a specific N-H proton and the phosphoryl oxygen (P=O). nih.govacs.org This bonding plays a crucial role in their catalytic activity, pre-organizing the catalyst to effectively bind and activate substrates. In the context of the vinylogous aldol (B89426) reaction, these catalysts act as bifunctional agents, simultaneously activating both the nucleophile and the electrophile to promote the carbon-carbon bond formation with high stereoselectivity. nih.gov

Applications in Research

The primary research application for this class of compounds is in the field of asymmetric organocatalysis. Derivatives such as N-diaminophosphoryl aminothioureas have been successfully employed as catalysts in the vinylogous aldol (B89426) reaction between isatins and furanones. nih.govacs.orgresearchgate.net This reaction is significant as it produces 3-hydroxy-2-oxindole derivatives, which are structural motifs found in various biologically active compounds with potential anticancer and neuroprotective properties. nih.govacs.org

The catalysts have demonstrated the ability to control the stereochemical outcome of the reaction, yielding the products with moderate to excellent diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 77% ee). nih.gov The efficiency and selectivity of the catalyst are highly dependent on its specific structure. nih.govacs.org

Table 1: Performance of select N-Diaminophosphoryl Aminothiourea Catalysts in a Vinylogous Aldol Reaction| Catalyst Structure | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Cyclohexanediamine-derived phosphoramide (B1221513) | ~26 (average) | High (e.g., 20:1) | ~53 (average) |

| Acyclic/achiral phosphoramide | Lower | Detrimental effect | Detrimental effect |

Analytical Methods

Several analytical techniques are employed to characterize N-(diaminophosphoryl) derivatives and to monitor the reactions they catalyze.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used extensively to determine the conformation of the catalysts in solution, particularly to observe intramolecular hydrogen bonding. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the standard method used to determine the enantiomeric excess of the products from the asymmetric catalytic reactions, thereby assessing the catalyst's effectiveness. nih.gov

Infrared (IR) Spectroscopy and Mass Spectrometry : These techniques are used for the general structural characterization of the synthesized compounds and reaction products. nih.gov

Homologous Series and Derivatives

The research focus has been on a series of N-diaminophosphoryl aminothiourea derivatives. nih.govacs.org Structure-activity relationship studies have revealed key insights:

Cyclic vs. Acyclic Phosphoramide (B1221513) : A cyclic phosphoramide functionality was found to be important for high selectivity. nih.gov Catalysts with an acyclic and achiral phosphoramide unit were detrimental to both diastereoselectivity and enantioselectivity. nih.gov

N-Group Substituents : The nature of the substituent on the phosphoramide nitrogen has a significant effect. Aryl groups were found to be more beneficial for enantioselectivity in certain structural backbones compared to simple alkyl groups. nih.gov

Chirality : Chirality in the diamine portion of the catalyst is crucial for achieving high enantioselectivity. nih.gov

Applications and Emerging Research Areas of N Diaminophosphoryl Phosphoramidic Acid

Role as a Phosphorylating Agent in Organic Synthesis

Phosphorylation is a fundamental reaction in organic synthesis for the introduction of a phosphate (B84403) group into a molecule. However, there is no specific information in the scientific literature describing the use of N-(Diaminophosphoryl)phosphoramidic acid as a phosphorylating agent.

Phosphorylation of Alcohols and Amines

The phosphorylation of alcohols and amines is a critical transformation for the synthesis of various biologically important molecules and intermediates. While numerous reagents are employed for this purpose, research detailing the application of this compound for these reactions is not currently available. Synthetic methods for phosphoramidates often involve oxidative cross-coupling routes or transition metal-free synthesis from organic azides. nih.gov

Potential in Chemical Biology Tools and Probes

Chemical biology tools and probes are essential for studying biological processes within living systems. While phosphoramidate (B1195095) structures are sometimes incorporated into such tools, there is no specific research indicating that this compound has been developed for these purposes.

Development of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools used to monitor the activity of specific enzymes within complex biological mixtures. Although derivatives containing a phosphoramidate backbone have been explored as ABPs, there are no studies in the available literature that report the use of this compound as a scaffold or precursor for the development of such probes.

Fluorescently Labeled Derivatives for Biological Imaging

Fluorescent labeling is a cornerstone of biological imaging, allowing for the visualization of molecules and processes in real-time. The development of fluorescent probes often involves conjugating a fluorophore to a molecule of interest. Currently, there is no published research describing the synthesis or application of fluorescently labeled derivatives of this compound for biological imaging purposes.

This compound in Material Science Research

A review of the current literature finds no specific mention or application of this compound in the field of material science. While organic diamines and their derivatives can be used in the synthesis of polymers and other materials, the role of this particular compound has not been explored in this context. researchgate.net

It is important to note that while direct applications for this compound are not documented in these areas, related structures have found applications in different contexts. For instance, a series of N-diaminophosphoryl aminothioureas have been synthesized and evaluated as bifunctional organocatalysts for vinylogous aldol (B89426) reactions. nih.govacs.orgnih.gov These compounds, which feature a diaminophosphoryl group, were investigated for their catalytic activity rather than as phosphorylating agents. nih.govresearchgate.net

Due to the lack of specific research findings for this compound within the outlined applications, no data tables with research findings can be generated.

Incorporation into Polymeric Materials

The integration of phosphorus-containing moieties into polymer backbones is a well-established strategy for enhancing material properties. While specific studies on the direct incorporation of this compound are limited, research on related phosphoramidate and phosphonamidate structures provides significant insights into its potential. These compounds can be introduced into polymeric chains through copolymerization or as chemical modifiers, offering a durable alternative to additive flame retardants that can leach out over time. usq.edu.au

For instance, new phosphonate-amine monomers have been synthesized and utilized in the preparation of phosphorus-containing polyamides. usq.edu.au These monomers, bearing reactive amine groups, can participate in polycondensation reactions to form a variety of polyamides, or act as curing agents for epoxy resins. usq.edu.auresearchgate.net The synthesis of flame-retardant polyamide 66 (PA66) has been achieved through a one-pot melt copolycondensation route using a reactive phosphorus-containing flame retardant, resulting in materials with good non-flammability. researchgate.net Similarly, poly(phosphorodiamidate)s (PPDAs) have been prepared via acyclic diene metathesis polymerization, creating polymers with two P-N bonds in the backbone and a pendant P-OR group. researchgate.net These PPDAs exhibit pH-dependent degradation profiles, highlighting their potential in biomedical applications. researchgate.net

Role in Flame Retardant Technologies

The synergistic effect of phosphorus and nitrogen in flame retardancy is a key area of research, and this compound is a prime candidate for such applications. Phosphorus-based flame retardants can act in both the condensed phase (promoting char formation) and the gas phase (inhibiting combustion reactions). nih.govnist.gov

In the condensed phase, the thermal decomposition of organophosphorus compounds can produce phosphoric acid, which acts as a dehydrating agent and promotes the formation of a protective carbonaceous char layer. nih.gov This char layer insulates the underlying polymer from heat and oxygen, slowing down further degradation. nih.gov In the gas phase, phosphorus-containing radicals (such as PO• and HPO•) can scavenge reactive H• and OH• radicals, which are essential for sustaining the combustion process. researchgate.net

The effectiveness of phosphoramidates as flame retardants has been demonstrated in various polymers. For example, novel phosphonamidates have been synthesized and applied as additives in flexible polyurethane foams and coatings, showing superior fire performance compared to commercial flame retardants. mdpi.com These compounds primarily act in the gas phase by releasing phosphorus-containing fragments that interrupt the combustion cycle. mdpi.com In epoxy resins, the incorporation of phosphorus-containing curing agents or additives leads to materials with high char yields and excellent flame retardant properties. researchgate.netmdpi.com

The performance of phosphorus-based flame retardants is often evaluated using standard tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test. For example, an epoxy resin containing a phosphaphenanthrene and thiazole-based co-curing agent achieved a UL-94 V-0 rating and a high LOI value of 35.8% with a phosphorus content of only 0.25 mass%. researchgate.net

Table 1: Flame Retardant Performance of a Phosphaphenanthrene/Thiazole-Based Co-curing Agent (ADM) in Epoxy Resin researchgate.net

| Sample | P content (mass%) | LOI (%) | UL-94 Rating |

| Pure EP | 0 | 25.2 | - |

| EP/4 mass% ADM | 0.25 | 35.8 | V-0 |

Emerging Research Directions and Future Prospects

The future of this compound and its analogues lies in the development of more sophisticated molecular designs and the exploration of new functional roles.

Development of Next-Generation Analogues

Research is actively pursuing the synthesis of novel chiral phosphoramidite (B1245037) ligands and phosphorodiamidic acids for applications in asymmetric catalysis. researchgate.netrsc.org The design of these next-generation analogues often focuses on creating specific chiral environments to control the stereochemical outcome of chemical reactions. For instance, chiral phosphoric acids (CPAs) derived from BINOL (1,1'-bi-2-naphthol) have been extensively studied as powerful organocatalysts. researchgate.netrsc.org More recent developments include the creation of CPAs with a single point of chirality, moving away from the traditional reliance on sterically encumbered backbones. nih.gov

The synthesis of these complex molecules can be challenging, often requiring multi-step procedures. researchgate.net However, the potential to fine-tune the electronic and steric properties of the catalyst by modifying the substituents on the phosphorus and nitrogen atoms drives this area of research. rsc.orgdicp.ac.cn Combinatorial and solid-phase chemistry approaches are being employed to accelerate the development of new chiral phosphoramidite ligands. rsc.org

Exploration of Novel Catalytic Roles

Chiral phosphoric acids and their amide analogues have emerged as highly effective catalysts for a wide range of asymmetric transformations. rsc.orgnih.gov Their bifunctional nature, acting as both a Brønsted acid and a Lewis base, allows them to activate both electrophiles and nucleophiles simultaneously. rsc.org

These catalysts have been successfully applied in:

Asymmetric Hydrogenation: Rhodium, ruthenium, and iridium complexes with chiral phosphine-phosphoramidite ligands have shown excellent enantioselectivities in the hydrogenation of C=C, C=O, and C=N double bonds. dicp.ac.cn

Asymmetric Hydroformylation: Chiral phosphine-phosphoramidite ligands have been used in rhodium-catalyzed hydroformylation to achieve high enantioselectivities and regioselectivities. dicp.ac.cn

Conjugate Addition Reactions: Copper-catalyzed enantioselective conjugate addition reactions have been developed using chiral phosphoramidite ligands. rsc.org

Asymmetric Aldol and Michael Reactions: Multifunctional phosphoramide-(S)-prolinamide derivatives have been shown to be efficient organocatalysts in these fundamental carbon-carbon bond-forming reactions.

The development of new catalytic systems is ongoing, with a focus on expanding the scope of reactions and improving catalyst efficiency and selectivity. rsc.orgdicp.ac.cn The ability to synthesize stereodefined oligonucleotides using chiral phosphoric acid-mediated couplings represents a significant advancement in the field. nih.gov

An Examination of this compound and Its Derivatives

A notable compound in the field of organophosphorus chemistry, this compound, and more specifically its derivatives, have become the subject of targeted research. While comprehensive data on the parent compound remains limited, recent studies have illuminated the significant potential of its structural analogs, particularly in the realm of asymmetric catalysis.

Conclusion

While direct research on N-(Diaminophosphoryl)phosphoramidic acid is sparse, studies on its derivatives have yielded significant findings. A series of N-diaminophosphoryl aminothioureas have been synthesized and identified as effective bifunctional organocatalysts. nih.govacs.org These catalysts have proven valuable in promoting the asymmetric vinylogous aldol (B89426) reaction to produce chiral 3-hydroxy-2-oxindole derivatives, which are important precursors for biologically active molecules. nih.govacs.org The catalytic efficacy is heavily influenced by the structural features of the catalyst, such as the presence of a cyclic phosphoramide (B1221513) unit and specific N-substituents. nih.gov

The foremost challenge is the lack of fundamental research on the parent compound, this compound. Its synthesis, isolation, characterization, and basic properties are yet to be thoroughly investigated. Future research should aim to develop a reliable synthetic route to the parent acid, which would enable a systematic exploration of its chemical and potential biological activities. Furthermore, while its derivatives have shown promise in catalysis, expanding their application to a broader range of chemical transformations represents a clear future direction. nih.gov Optimizing the existing catalysts to achieve higher yields and enantioselectivities is also a continuing goal.

The research into derivatives of this compound has important implications for the field of organic synthesis and medicinal chemistry. It highlights the potential of complex organophosphorus compounds as sophisticated tools for asymmetric catalysis. nih.gov The successful synthesis of chiral, biologically relevant oxindoles using these catalysts provides a new pathway for the development of potential therapeutic agents. nih.govacs.org This work underscores the principle of bifunctional catalysis and provides a platform for designing new, highly selective, and efficient organocatalysts for other challenging chemical reactions.

Q & A

Q. What are the established synthesis strategies for N-(Diaminophosphoryl)phosphoramidic acid derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves the Kabachnik-Fields reaction, where diethylphosphite reacts with carbonyl compounds and α-amino acids to form α-aminophosphonate precursors. These intermediates are subsequently oxidized to yield target compounds . Alternative routes include halogenative cyclizations using Brønsted acid catalysts to control stereochemistry, as demonstrated in the synthesis of C- and P-chiral phosphoramidates .

Q. How can structural characterization of this compound derivatives be performed?

X-ray crystallography is the gold standard for resolving diastereotopic groups and chiral centers, as seen in studies of N-(α-methylbenzyl) phosphoramidic acid bis(4-methylphenyl)ester . Complementary techniques include multinuclear NMR (e.g., ³¹P, ¹⁵N) to probe protonation states and electronic environments . For example, ³¹P NMR chemical shifts are sensitive to substituent effects on the phosphoryl group, enabling differentiation between N- and O-protonated species .

Advanced Research Questions

Q. How do Brønsted acids influence stereochemical outcomes in reactions involving phosphoramidic acids?

Brønsted acids, such as chiral phosphoric acids, act as hydrogen-bond catalysts to enforce stereocontrol. In halogenative cyclizations, these catalysts polarize the alkene substrate, enabling phosphoramidic acids to add nucleophilically with high enantioselectivity. The ion-pairing interactions between the catalyst and substrate dictate diastereotopic bond formation, as evidenced by >95% enantiomeric excess (ee) in some P-chiral products .

Q. What is the impact of protonation on the reactivity and hydrolysis pathways of phosphoramidic acids?

Protonation at nitrogen (N-protonation) versus oxygen (O-protonation) significantly alters reactivity. Below pH 4.9, N-protonation of phosphoramide mustard reduces alkylation activity by stabilizing the non-reactive protonated form . Hydrolysis pathways also shift with pH:

Q. How can computational modeling resolve contradictions in protonation site assignments?

Q. What methodologies are used to analyze diastereotopic groups in phosphoramidic acid esters?

Diastereotopic p-cresol groups in chiral phosphoramidic acid esters are identified via X-ray crystallography and corroborated by ¹H NMR splitting patterns. For example, inequivalent methyl protons in N-(α-methylbenzyl) derivatives exhibit distinct chemical shifts (Δδ ≈ 0.3 ppm) due to restricted rotation around the P-N bond .

Q. How do hydrolysis kinetics of phosphoramidic acids vary with pH and temperature?

Hydrolysis follows apparent first-order kinetics, with rate constants (k) increasing exponentially with temperature. At pH 7.4 and 37°C, the half-life (t₁/₂) of phosphoramide mustard is ~2 hours, but this extends to >24 hours in human plasma due to chloride ion stabilization . Activation energy (Eₐ) calculations from Arrhenius plots reveal a pH-dependent transition between aziridinium-mediated and P-N cleavage pathways .

Q. How can researchers resolve data contradictions in studies of phosphoramidic acid protonation?

Contradictory assignments of protonation sites (e.g., N vs. O in phosphoramide mustard) require a multi-technique approach:

- ¹⁷O NMR : Minimal shift changes with pH rule out O-protonation .

- ¹⁵N-enriched studies : Direct observation of N-protonation via ¹⁵N chemical shift titration .

- Theoretical validation : Ab initio calculations under implicit solvent conditions to model aqueous-phase behavior .

Methodological Considerations

- Stereochemical Control : Use chiral Brønsted acids (e.g., BINOL-derived phosphates) to achieve >90% ee in asymmetric syntheses .

- Hydrolysis Studies : Employ deuterium-labeled analogs and GC-MS to track degradation products .

- Computational Protocols : Apply solvent-corrected DFT (e.g., PCM model) to predict protonation equilibria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.